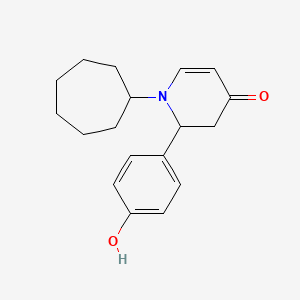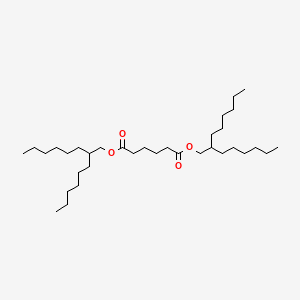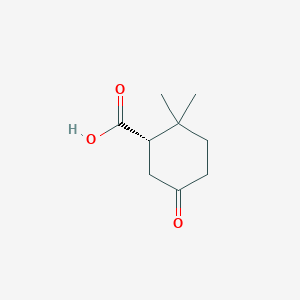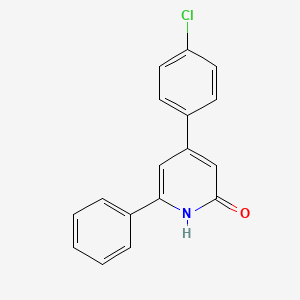
1,7-Dodecadiene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,7-Dodecadiene is an organic compound with the molecular formula C₁₂H₂₂. It is a diene, meaning it contains two double bonds within its carbon chain. This compound is part of the larger family of alkenes and is characterized by its linear structure with double bonds located at the first and seventh carbon atoms. This compound is used in various chemical reactions and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,7-Dodecadiene can be synthesized through several methods. One common approach involves the catalytic dehydrogenation of dodecane. This process typically uses a metal catalyst, such as platinum or palladium, under high temperatures and pressures to remove hydrogen atoms and form the double bonds.
Another method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired diene. This reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In industrial settings, this compound is often produced through the oligomerization of ethylene. This process involves the use of a catalyst, such as a Ziegler-Natta catalyst, to polymerize ethylene into longer carbon chains, which are then selectively dehydrogenated to form the diene.
Análisis De Reacciones Químicas
Types of Reactions
1,7-Dodecadiene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents, such as potassium permanganate or ozone, to form epoxides or diols.
Reduction: Hydrogenation of this compound using a metal catalyst, such as palladium on carbon, can convert the double bonds into single bonds, forming dodecane.
Substitution: Halogenation reactions, where halogens like chlorine or bromine are added to the double bonds, can form dihalogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an aqueous solution or ozone (O₃) in a solvent like dichloromethane.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst under atmospheric pressure.
Substitution: Chlorine (Cl₂) or bromine (Br₂) in an inert solvent like carbon tetrachloride (CCl₄).
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Dodecane.
Substitution: 1,7-Dichlorododecane or 1,7-Dibromododecane.
Aplicaciones Científicas De Investigación
1,7-Dodecadiene has several applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers. Its double bonds allow for various polymerization reactions, making it valuable in materials science.
Biology: It serves as a precursor for the synthesis of biologically active molecules, such as pheromones and other signaling compounds.
Medicine: Research into its derivatives has shown potential in developing new pharmaceuticals, particularly in the field of cancer research.
Industry: It is used in the production of specialty chemicals, such as surfactants and lubricants, due to its reactivity and ability to form complex molecules.
Mecanismo De Acción
The mechanism of action of 1,7-Dodecadiene in chemical reactions involves the interaction of its double bonds with various reagents. The double bonds act as nucleophiles, reacting with electrophiles to form new bonds. In oxidation reactions, the double bonds are attacked by oxidizing agents, leading to the formation of epoxides or diols. In reduction reactions, the double bonds are hydrogenated to form single bonds, resulting in the formation of alkanes.
Comparación Con Compuestos Similares
1,7-Dodecadiene can be compared with other similar compounds, such as:
1,11-Dodecadiene: Similar in structure but with double bonds at the first and eleventh carbon atoms. It has different reactivity and applications due to the position of the double bonds.
1-Dodecene: Contains only one double bond at the first carbon atom. It is less reactive in certain polymerization reactions compared to this compound.
1,9-Decadiene: A shorter chain diene with double bonds at the first and ninth carbon atoms. It has different physical properties and reactivity due to its shorter carbon chain.
This compound is unique due to the position of its double bonds, which allows for specific reactivity and applications in various fields.
Propiedades
Número CAS |
188746-65-8 |
|---|---|
Fórmula molecular |
C12H22 |
Peso molecular |
166.30 g/mol |
Nombre IUPAC |
dodeca-1,7-diene |
InChI |
InChI=1S/C12H22/c1-3-5-7-9-11-12-10-8-6-4-2/h3,10,12H,1,4-9,11H2,2H3 |
Clave InChI |
SUDSRNZNIPQKNC-UHFFFAOYSA-N |
SMILES canónico |
CCCCC=CCCCCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-[2-(4-Phenylphenyl)phenyl]-10-[10-[2-(4-phenylphenyl)phenyl]anthracen-9-yl]anthracene](/img/structure/B12564903.png)
![N-[4-[4-(3-Methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide](/img/structure/B12564914.png)
![2-{9-[(Oxiran-2-yl)methoxy]nonyl}oxirane](/img/structure/B12564920.png)





![3-([2,2'-Bithiophen]-5-yl)-3-(thiophen-2-yl)-3H-naphtho[2,1-b]pyran](/img/structure/B12564979.png)




